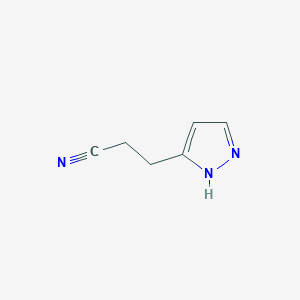
5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound featuring an oxetane ring, a sulfonyl group, and a dihydropyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multiple steps, starting with the formation of the oxetane ring. One common method involves the epoxide opening with trimethyloxosulfonium ylide, followed by ring closure to form the oxetane . The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch reaction and the epoxide opening steps, as well as the development of efficient purification methods to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The dihydropyridine core can be reduced to form piperidine derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring opening and formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products
The major products formed from these reactions include sulfone derivatives, piperidine derivatives, and various substituted oxetane derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring and sulfonyl group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The dihydropyridine core may interact with ion channels or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetan-3-ol: A simpler oxetane derivative used in pharmaceutical synthesis.
Thietan-3-ol: A sulfur-containing analog with similar reactivity.
2-Oxetanone: Another oxetane derivative with applications in polymer chemistry.
Uniqueness
5-(Oxetan-3-ylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its combination of an oxetane ring, a sulfonyl group, and a dihydropyridine core.
Eigenschaften
Molekularformel |
C9H9NO6S |
|---|---|
Molekulargewicht |
259.24 g/mol |
IUPAC-Name |
5-(oxetan-3-ylsulfonyl)-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO6S/c11-8-7(9(12)13)1-5(2-10-8)17(14,15)6-3-16-4-6/h1-2,6H,3-4H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
QGYDAKKSFANHNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)S(=O)(=O)C2=CNC(=O)C(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-2-[(oxan-3-yl)methyl]propanoic acid](/img/structure/B13640514.png)



![1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B13640550.png)



![3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B13640576.png)




